molecular formula C21H20Cl2N4O2 B5971935 1-[2-(3-CHLORO-4-METHYLANILINO)-1-METHYL-2-OXOETHYL]-N~3~-(3-CHLORO-4-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE

1-[2-(3-CHLORO-4-METHYLANILINO)-1-METHYL-2-OXOETHYL]-N~3~-(3-CHLORO-4-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B5971935
M. Wt: 431.3 g/mol
InChI Key: VBELTYNGNYERDA-UHFFFAOYSA-N
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Description

1-[2-(3-CHLORO-4-METHYLANILINO)-1-METHYL-2-OXOETHYL]-N~3~-(3-CHLORO-4-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring, chlorinated aniline groups, and a carboxamide functional group. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

The synthesis of 1-[2-(3-CHLORO-4-METHYLANILINO)-1-METHYL-2-OXOETHYL]-N~3~-(3-CHLORO-4-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes:

    Friedel-Crafts Acylation: This step involves the acylation of an aromatic ring using an acyl chloride and a Lewis acid catalyst, such as aluminum chloride.

    Nitration: Introduction of a nitro group to the aromatic ring, which can be achieved using a mixture of concentrated nitric and sulfuric acids.

    Reduction: Conversion of the nitro group to an amine group, typically using reducing agents like hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon).

    Coupling Reactions: Formation of the pyrazole ring and subsequent coupling with other functional groups to form the final compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .

Chemical Reactions Analysis

1-[2-(3-CHLORO-4-METHYLANILINO)-1-METHYL-2-OXOETHYL]-N~3~-(3-CHLORO-4-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize reaction rates and yields .

Scientific Research Applications

1-[2-(3-CHLORO-4-METHYLANILINO)-1-METHYL-2-OXOETHYL]-N~3~-(3-CHLORO-4-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[2-(3-CHLORO-4-METHYLANILINO)-1-METHYL-2-OXOETHYL]-N~3~-(3-CHLORO-4-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

1-[2-(3-CHLORO-4-METHYLANILINO)-1-METHYL-2-OXOETHYL]-N~3~-(3-CHLORO-4-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

    3-(3-CHLORO-4-METHYLANILINO)-1-(4-CHLOROPHENYL)-1-PROPANONE: Similar structure but with different functional groups, leading to variations in chemical and biological properties.

    2-[(3-Chloro-4-methylanilino)methyl]isoindole-1,3-dione: Contains an isoindole ring instead of a pyrazole ring, resulting in different reactivity and applications.

    Tolfenamic Acid: Another chlorinated aniline derivative with distinct pharmacological activities.

Properties

IUPAC Name

1-[1-(3-chloro-4-methylanilino)-1-oxopropan-2-yl]-N-(3-chloro-4-methylphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2N4O2/c1-12-4-6-15(10-17(12)22)24-20(28)14(3)27-9-8-19(26-27)21(29)25-16-7-5-13(2)18(23)11-16/h4-11,14H,1-3H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBELTYNGNYERDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NN(C=C2)C(C)C(=O)NC3=CC(=C(C=C3)C)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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